(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-benzyl-5-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-27(25,12-11-16-7-3-1-4-8-16)23-14-18(15-23)20-21-19(22-26-20)13-17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQYMAXCZKXQE-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.
Introduction of the azetidine ring:
Styrylsulfonyl group addition: The styrylsulfonyl group can be introduced through a sulfonylation reaction using a suitable sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that oxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In a study by Kucukoglu et al., a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated against multiple cancer cell lines. Some derivatives showed higher biological potency than established chemotherapeutic agents like 5-fluorouracil and doxorubicin .
- Another investigation highlighted the synthesis of substituted oxadiazoles that demonstrated selective inhibition against human lung and breast cancer cell lines .
The specific compound (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole has not been extensively studied in isolation; however, its structural components suggest potential for similar anticancer activity.
Neuroprotective Effects
Recent studies have explored the potential of oxadiazole derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which play critical roles in neurodegenerative diseases like Alzheimer's. Compounds designed based on oxadiazole structures exhibited promising selectivity and potency in inhibiting these enzymes . This suggests that this compound may also possess neuroprotective properties worth investigating.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that may include the formation of the azetidine ring followed by the introduction of the oxadiazole moiety. Understanding the SAR is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Benzyl group | Enhances lipophilicity and cellular uptake |
| Styrylsulfonyl group | Potentially increases binding affinity to targets |
| Azetidine ring | May contribute to unique mechanism of action |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related oxadiazole compounds:
- A comprehensive study reported on 15 novel 1,2,4-oxadiazole derivatives with significant anticancer activity against MCF-7 and HCT-116 cell lines. The most potent compounds showed IC50 values comparable to existing treatments .
- Another research effort focused on designing oxadiazoles with improved selectivity for cholinesterase inhibition, demonstrating their potential as therapeutic agents for Alzheimer's disease .
Mechanism of Action
The mechanism of action of (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights key structural differences and molecular properties between the target compound and its analogs:
Key Observations :
- The styrylsulfonyl group (E-configuration) introduces rigidity, whereas fluorinated or trifluoromethoxy substituents () enhance electron-withdrawing properties and metabolic stability.
- Molecular Weight : The target compound (418.45 g/mol) is heavier than analogs like (373.40 g/mol), which may affect bioavailability or permeability.
Challenges and Limitations
- Data Gaps : Physicochemical properties (e.g., melting points, solubility) and biological activity data for the target compound are absent in the provided evidence, limiting direct functional comparisons.
- Synthetic Complexity : Styrylsulfonyl-azetidine moieties require precise stereochemical control (E-configuration), increasing synthesis difficulty compared to simpler sulfonyl analogs.
Biological Activity
(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. The oxadiazole ring system is known for its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring fused with an azetidine moiety and a benzyl group. The presence of the styrylsulfonyl group enhances its potential biological activity by introducing additional functional properties.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(3-tert-butyl)-1,2,4-oxadiazole | HT-29 (colorectal) | 92.4 | Apoptosis induction |
| 5a-b | MCF-7 (breast) | 9.27 | Caspase activation |
| This compound | MEL-8 (melanoma) | TBD | TBD |
Studies have demonstrated that compounds with the oxadiazole core can trigger apoptosis through various pathways such as caspase activation and mitochondrial dysfunction .
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has been widely documented. Compounds containing the 1,2,4-oxadiazole structure have displayed significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Benzothiazepine derivative | Staphylococcus aureus | 18 | 32 µg/mL |
| Aryl derivative | Candida albicans | 15 | 64 µg/mL |
The antimicrobial action is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory and Analgesic Effects
Recent studies have also highlighted the anti-inflammatory properties of oxadiazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study:
In a study by Dhumal et al., a series of oxadiazole derivatives were tested for their anti-inflammatory activity using models of acute inflammation. The most active compounds showed a significant reduction in paw edema in rats compared to control groups .
Q & A
Q. What are the key synthetic routes for (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole?
- Methodological Answer : Synthesis typically involves:
- Azetidine ring formation : Cyclization of precursors like γ-aminobutyric acid derivatives under basic conditions.
- Oxadiazole cyclization : Reaction of amidoximes with carboxylic acids or esters under microwave irradiation (120°C, 2h) for improved yield .
- Styrylsulfonyl introduction : Nucleophilic substitution at the azetidine nitrogen using styrylsulfonyl chloride in DMF with K₂CO₃ (60°C, 8h) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substituent integration and stereochemistry (e.g., E-configuration of styrylsulfonyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₀N₃O₃S).
- X-ray Diffraction : Resolves crystal structure and confirms azetidine ring puckering .
- FT-IR : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
Q. What biological activities are reported for 1,2,4-oxadiazole derivatives?
- Methodological Answer :
- Anticancer : Induces apoptosis in glioblastoma (LN229) via DNA damage (IC₅₀ ~5 µM) .
- Antimicrobial : Inhibits bacterial enoyl-ACP reductase (MIC: 8 µg/mL against Staphylococcus aureus) .
- Anti-inflammatory : Reduces COX-2 activity (IC₅₀ ~10 nM) through hydrophobic interactions with catalytic sites .
- Antioxidant : Scavenges ABTS⁺ radicals (EC₅₀ ~20 µM) via diaryl-oxadiazole conjugation .
Q. How does the styrylsulfonyl group influence chemical reactivity?
- Methodological Answer :
- Electron-Withdrawing Effect : Enhances electrophilicity of the oxadiazole ring, facilitating nucleophilic attacks (e.g., hydrolysis under acidic conditions) .
- Solubility : Reduces solubility in polar solvents (e.g., water) but improves lipid bilayer penetration .
- Stability : Susceptible to reduction (e.g., catalytic hydrogenation with Pd/C converts sulfonyl to thioether) .
Q. What solvents are optimal for handling this compound?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for dissolution (~10 mg/mL at 25°C).
- Nonpolar solvents : Limited solubility in hexane (<1 mg/mL).
- Storage : -20°C in anhydrous acetonitrile to prevent hydrolysis .
Advanced Research Questions
Q. How can DFT calculations elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Transition State Analysis : Optimize geometries at the B3LYP/6-31G(d) level to study cycloaddition or sulfonation pathways .
- Electrostatic Potential Maps : Use Multiwfn to predict nucleophilic/electrophilic sites (e.g., oxadiazole C5 position) .
- Mechanistic Insights : Compare activation energies for competing pathways (e.g., SN1 vs. SN2 at azetidine nitrogen) .
Q. How to resolve contradictions in biological activity data?
- Methodological Answer :
- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., MTT vs. colony formation for cytotoxicity) .
- Orthogonal Assays : Confirm enzyme inhibition (e.g., COX-2 ELISA) alongside cellular assays .
- SAR Studies : Modify substituents (e.g., fluorobenzyl vs. styrylsulfonyl) to isolate pharmacophores .
Q. What role does the oxadiazole ring’s electronic configuration play in bioactivity?
- Methodological Answer :
- π-Deficient Nature : Facilitates charge-transfer interactions with biological targets (e.g., DNA intercalation) .
- Resonance Effects : Stabilizes transition states in enzyme inhibition (e.g., hydrogen bonding with GSK-3β in Alzheimer’s models) .
- Electron Localization Function (ELF) : Quantify electron delocalization using Multiwfn to correlate with antioxidant potency .
Q. What strategies improve enantioselectivity in azetidine-oxadiazole synthesis?
- Methodological Answer :
- Chiral Catalysts : Use Ir-catalyzed asymmetric amination (e.g., (S)-Binap ligand for >90% ee) .
- Kinetic Resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) .
- Dynamic Kinetic Asymmetric Transformation (DYKAT) : Optimize temperature (-20°C) to control azetidine ring puckering .
Q. How do SAR studies guide bioactivity optimization?
- Methodological Answer :
- CoMFA Models : Correlate substituent hydrophobicity (e.g., styrylsulfonyl logP) with insecticidal activity (R² > 0.9) .
- Bioisosteric Replacement : Substitute oxadiazole with 1,3,4-thiadiazole to enhance metabolic stability .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate oxadiazole to E3 ligase ligands for targeted protein degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
